molecular formula C14H8N6O2S B2360727 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine CAS No. 1024558-85-7

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine

Cat. No.: B2360727
CAS No.: 1024558-85-7
M. Wt: 324.32
InChI Key: LUWHVDDEDBDVDL-UHFFFAOYSA-N
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Description

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a versatile chemical compound with a unique structure that enables its use in various scientific applications, including drug discovery, organic synthesis, and material science. This compound is part of the 5H-[1,2,4]triazino[5,6-b]indole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine involves several steps. One common method includes the reaction of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine or iodine to form halomethyl derivatives . The product is then carefully washed with a mixture of methanol and dichloromethane and dried in a desiccator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For example, the reaction with bromine or iodine results in the formation of halomethyl derivatives . Common reagents used in these reactions include bromine, iodine, and other halogenating agents. The major products formed from these reactions are halomethyl-10H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides .

Scientific Research Applications

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used in drug discovery for its antiproliferative activity against cancer cells . Additionally, it serves as a valuable lead compound for the development of iron chelators, which are used in cancer therapy to inhibit cancer cell proliferation by depleting intracellular iron levels . The compound’s unique structure also makes it useful in organic synthesis and material science.

Comparison with Similar Compounds

5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is unique compared to other similar compounds due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells . Similar compounds in the 5H-[1,2,4]triazino[5,6-b]indole family include derivatives with different substituents on the indole or triazino rings, which may exhibit varying degrees of biological activity and therapeutic potential . For example, compounds with pyridinocycloalkyl moieties have been shown to possess strong antiproliferative activity and lower cytotoxicity against normal cells .

Biological Activity

5-Nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antidepressant, and anticonvulsant properties, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈N₄O₂S

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. Below is a summary of its key activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. One study synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and tested them against various pathogens.

CompoundMIC (µg/mL)Standard Drug MIC (µg/mL)
Compound A1520
Compound B1025
Compound C830

Preliminary results indicated that most compounds showed lower MIC values than the standard drug used when tested for antimicrobial activity .

Antidepressant Activity

The antidepressant potential of the compound was assessed using behavioral models in rodents. The results indicated significant reductions in depressive-like behaviors compared to controls.

Treatment GroupBehavior Score (Lower is Better)
Control15
Compound A8
Compound B7

These findings suggest that the compound has a promising profile for further development as an antidepressant agent .

Anticonvulsant Activity

In anticonvulsant assays, the compound exhibited notable activity. The efficacy was measured using the maximal electroshock seizure (MES) test.

Treatment GroupSeizure Protection (%)
Control0
Compound A100
Compound B80

This indicates that the compound may serve as a potential anticonvulsant agent .

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound in various settings:

  • Study on Antimicrobial Efficacy :
    • A total of 20 derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives had significant antibacterial effects with MIC values lower than those of standard antibiotics.
  • Antidepressant Evaluation :
    • In a controlled trial involving animal models of depression, administration of the compound led to a marked improvement in behavior scores compared to untreated controls.
  • Anticonvulsant Screening :
    • The compound was tested in a seizure model where it demonstrated complete protection at specific doses, suggesting its potential utility in treating epilepsy.

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVDDEDBDVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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